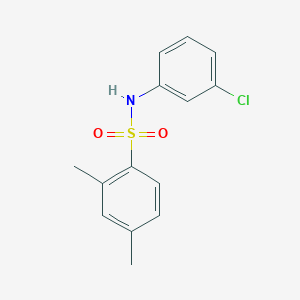![molecular formula C23H19Cl2NO5S B281614 Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281614.png)
Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as IDMC-1016, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IDMC-1016 belongs to the class of naphthoquinone derivatives and has been shown to possess potent anti-inflammatory and anti-cancer properties.
Scientific Research Applications
IDMC-1016 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that IDMC-1016 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, IDMC-1016 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The exact mechanism of action of IDMC-1016 is not fully understood. However, it is believed that IDMC-1016 exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer. IDMC-1016 has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
IDMC-1016 has been shown to possess potent anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that IDMC-1016 inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, IDMC-1016 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, IDMC-1016 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
IDMC-1016 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using commercially available starting materials. In addition, IDMC-1016 has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, there are also some limitations to using IDMC-1016 in lab experiments. The compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, the mechanism of action of IDMC-1016 is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on IDMC-1016. One potential direction is to further investigate the mechanism of action of IDMC-1016. Understanding how the compound exerts its anti-inflammatory and anti-cancer effects may lead to the development of more effective therapies. Another potential direction is to test the safety and efficacy of IDMC-1016 in clinical trials. If the compound proves to be safe and effective in humans, it may become a promising new therapy for inflammatory diseases and cancer. Finally, there is also potential for the development of new derivatives of IDMC-1016 with improved properties and efficacy.
Synthesis Methods
IDMC-1016 can be synthesized through a multi-step reaction process starting from commercially available starting materials. The synthesis involves the condensation reaction of 2-methyl-1,4-naphthoquinone with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base to give the intermediate compound. The intermediate compound is then reacted with isopropyl 3-aminocrotonate in the presence of a catalyst to form IDMC-1016.
properties
Molecular Formula |
C23H19Cl2NO5S |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
propan-2-yl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2NO5S/c1-12(2)30-23(27)21-13(3)31-22-16-7-5-4-6-15(16)19(11-17(21)22)26-32(28,29)20-10-14(24)8-9-18(20)25/h4-12,26H,1-3H3 |
InChI Key |
VLDWNHJPYGNQGC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281535.png)
![N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281536.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281538.png)
![4-chloro-N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281540.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281548.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)

![4-ethyl-N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281554.png)
![N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
![4-fluoro-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281566.png)